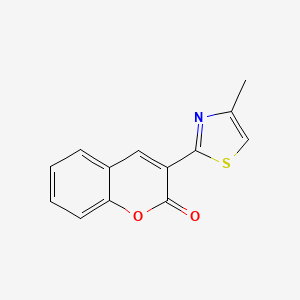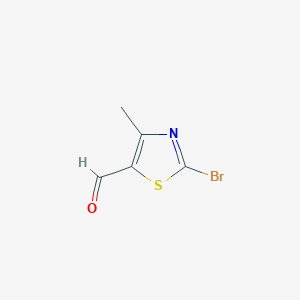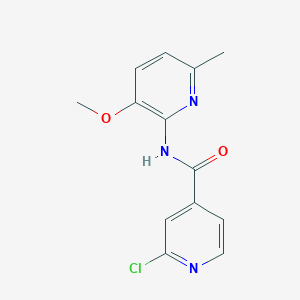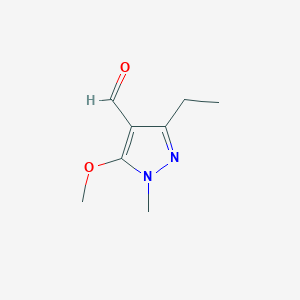![molecular formula C14H12N2O2S B2357034 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 681850-03-3](/img/structure/B2357034.png)
4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound that contains a total of 31 atoms; 12 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . It is also known by the IUPAC name "1- (4,6-dimethyl-3- (1H-pyrrol-1-yl)-1H-1lambda3-thieno [2,3-b]pyridin-2-yl)-3- (o-tolyl)urea" .
Molecular Structure Analysis
The molecular structure of “4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is complex, with a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring. This core is substituted at the 3-position with a pyrrole ring and at the 4,6-positions with methyl groups .科学的研究の応用
Comprehensive Analysis of 4,6-Dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic Acid Applications
Antibacterial Activity: The compound has been evaluated for its antibacterial properties . It’s part of a series of compounds that have shown appreciable action against various bacterial strains. This makes it a potential candidate for developing new antibacterial agents, especially in an era where antibiotic resistance is a growing concern .
Antitubercular Properties: In addition to its antibacterial applications, there’s evidence suggesting that derivatives of this compound have antitubercular activity . This is particularly significant given the global health challenge posed by tuberculosis and the need for more effective treatments .
Enzyme Inhibition: The compound has been tested for its ability to inhibit enoyl ACP reductase and DHFR enzymes . These enzymes are involved in bacterial fatty acid synthesis and folate metabolism, respectively. Inhibiting these enzymes can lead to the development of new antimicrobial therapies .
Molecular Docking Studies: Molecular docking studies have been conducted to understand the potential mode of action of this compound. The results revealed binding interactions with active sites of key enzymes, suggesting that it could be structurally optimized for enhanced therapeutic effects .
ADMET Profile Analysis: The compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is crucial for determining its suitability as a drug candidate. Studies on similar compounds can provide insights into its pharmacokinetic properties and potential as a safe and effective drug .
Therapeutic Potential in Proteomics: Given its molecular structure, the compound may have applications in proteomics research. Its interactions with proteins could be leveraged to study protein functions, interactions, and the development of proteomic-based therapeutics .
Chemical Synthesis and Characterization: The compound serves as a building block in chemical synthesis. Its detailed characterization is essential for the synthesis of new heterocycles, which can have various applications in medicinal chemistry and drug design .
Computational Chemistry Applications: Finally, the compound’s structure makes it suitable for computational chemistry applications. It can be used in simulations to predict the behavior of new compounds and in the design of molecules with desired biological activities .
Safety and Hazards
特性
IUPAC Name |
4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-8-7-9(2)15-13-10(8)11(12(19-13)14(17)18)16-5-3-4-6-16/h3-7H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQRVZUMSWJRSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(5-Chloropyrazine-2-carbonyl)piperidin-4-yl]-(4-methylphenyl)methanone](/img/structure/B2356952.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2356956.png)
![(1S,3R)-3-Aminospiro[3.3]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2356958.png)

![2-Amino-4-(2-bromophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2356961.png)

![N-[3-methyl-4-(pyrrolidin-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2356965.png)
![2-[(4-aminophenyl)thio]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B2356967.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)

![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)